molecular formula C18H17N7O2 B4472216 4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine

4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine

Cat. No.: B4472216
M. Wt: 363.4 g/mol
InChI Key: NHHBOMFXCPQBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is a complex organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Furyl Substitution: Introduction of the furyl group at the 2-position of the triazolopyrimidine core.

    Pyrimidinyl Substitution: Attachment of the pyrimidinyl group at the 4-position.

    Morpholine Addition: Finally, the morpholine moiety is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl moiety.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core.

    Substitution: Various substitution reactions can be performed on the pyrimidinyl and morpholine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl group can lead to the formation of furyl aldehydes or acids.

Scientific Research Applications

4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through antagonism of adenosine receptors, particularly the A2A receptor. This receptor is involved in regulating myocardial oxygen consumption and coronary blood flow. By inhibiting this receptor, the compound can modulate the release of neurotransmitters such as glutamate and dopamine, which are crucial in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Uniqueness: 4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of furyl, pyrimidinyl, and morpholine groups contributes to its high selectivity and potency as an adenosine receptor antagonist.

Properties

IUPAC Name

4-[4-[2-(furan-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-12-13(14-4-5-19-17(21-14)24-6-9-26-10-7-24)11-20-18-22-16(23-25(12)18)15-3-2-8-27-15/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHBOMFXCPQBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CO3)C4=NC(=NC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 4
Reactant of Route 4
4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{4-[2-(2-furyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine

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